molecular formula C14H17BrN2O4 B8813334 7-Bromo-6-nitro-N-tert-butoxycarbonyl-1,2,3,4-tetrahydroisoquinoline CAS No. 186390-63-6

7-Bromo-6-nitro-N-tert-butoxycarbonyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B8813334
CAS RN: 186390-63-6
M. Wt: 357.20 g/mol
InChI Key: RVAPXPOTRYDTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-6-nitro-N-tert-butoxycarbonyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C14H17BrN2O4 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 17 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 4 oxygen atoms . The exact spatial arrangement of these atoms can be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 357.20 . Other properties such as boiling point and specific optical rotation are not provided in the search results .

Safety and Hazards

This compound is labeled with the signal word “Danger” and has hazard statements H301, H311, and H331 . This indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It is classified under UN number 2811 and packing group III .

properties

CAS RN

186390-63-6

Product Name

7-Bromo-6-nitro-N-tert-butoxycarbonyl-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C14H17BrN2O4

Molecular Weight

357.20 g/mol

IUPAC Name

tert-butyl 7-bromo-6-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C14H17BrN2O4/c1-14(2,3)21-13(18)16-5-4-9-7-12(17(19)20)11(15)6-10(9)8-16/h6-7H,4-5,8H2,1-3H3

InChI Key

RVAPXPOTRYDTJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)Br)[N+](=O)[O-]

Origin of Product

United States

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